molecular formula C6Cl4N2S B12960583 Perchlorothieno[3,2-d]pyrimidine

Perchlorothieno[3,2-d]pyrimidine

Cat. No.: B12960583
M. Wt: 274.0 g/mol
InChI Key: KOFCANIBEDAKBY-UHFFFAOYSA-N
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Description

Perchlorothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a thiophene ring, which is further substituted with chlorine atoms. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perchlorothieno[3,2-d]pyrimidine typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with various nucleophiles under controlled conditions . The reaction is often carried out in solvents like N,N-Dimethylformamide (DMF) at room temperature, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Mechanism of Action

Properties

Molecular Formula

C6Cl4N2S

Molecular Weight

274.0 g/mol

IUPAC Name

2,4,6,7-tetrachlorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6Cl4N2S/c7-1-2-3(13-5(1)9)4(8)12-6(10)11-2

InChI Key

KOFCANIBEDAKBY-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=NC(=N1)Cl)Cl)SC(=C2Cl)Cl

Origin of Product

United States

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